molecular formula C18H29AsO9S B12796715 1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose CAS No. 76843-71-5

1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose

Cat. No.: B12796715
CAS No.: 76843-71-5
M. Wt: 496.4 g/mol
InChI Key: XOZFDBRVEUXRRA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose is a complex chemical compound that belongs to the class of hexopyranoses. This compound is characterized by the presence of acetyl groups at positions 1, 2, 3, and 4, and a diethylarsino group attached to the sulfur atom at position 6. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose typically involves multiple steps, starting from a suitable hexopyranose precursor. The general synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, 3, and 4 are protected using acetyl groups. This is usually achieved by reacting the hexopyranose with acetic anhydride in the presence of a catalyst such as pyridine.

    Introduction of the Thio Group: The hydroxyl group at position 6 is converted to a thiol group using reagents like thiourea or hydrogen sulfide.

    Attachment of the Diethylarsino Group: The thiol group is then reacted with diethylarsine to form the diethylarsino-thiohexopyranose.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The diethylarsino group can be reduced to form the corresponding arsine using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl groups can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Arsines.

    Substitution: Various substituted hexopyranoses.

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose involves its interaction with molecular targets such as enzymes and receptors. The diethylarsino group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-6-S-acetyl-6-deoxy-6-thio-b-D-glucopyranose: Similar structure but with an acetyl group instead of a diethylarsino group.

    1,2,3,4-Tetra-O-acetyl-6-S-dicyclohexylarsino-6-thio-β-D-glucopyranose: Contains a dicyclohexylarsino group instead of a diethylarsino group.

Uniqueness

1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose is unique due to the presence of the diethylarsino group, which imparts distinct chemical and biological properties

Properties

CAS No.

76843-71-5

Molecular Formula

C18H29AsO9S

Molecular Weight

496.4 g/mol

IUPAC Name

[4,5,6-triacetyloxy-2-(diethylarsanylsulfanylmethyl)oxan-3-yl] acetate

InChI

InChI=1S/C18H29AsO9S/c1-7-19(8-2)29-9-14-15(24-10(3)20)16(25-11(4)21)17(26-12(5)22)18(28-14)27-13(6)23/h14-18H,7-9H2,1-6H3

InChI Key

XOZFDBRVEUXRRA-UHFFFAOYSA-N

Canonical SMILES

CC[As](CC)SCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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